2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Overview
Description
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C14H13ClF3N5O2 and its molecular weight is 375.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0709869 g/mol and the complexity rating of the compound is 507. The solubility of this chemical has been described as 22.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis Applications
Heterocyclic compounds are crucial in medicinal chemistry, agriculture, and organic materials. The compound serves as a key intermediate in synthesizing diverse heterocyclic structures, showcasing its utility in generating novel compounds with potential biological activities. For instance, it can participate in reactions leading to the formation of pyrazole, pyridine, and pyrimidine derivatives through interactions with different reagents, demonstrating its versatility in heterocyclic synthesis (Fadda et al., 2012).
Antimicrobial and Anticancer Activities
The compound's derivatives have been evaluated for antimicrobial and anticancer activities, indicating its significance in the development of new therapeutic agents. Research has led to the synthesis of thiazole and pyrazole derivatives based on this structure, some of which exhibited promising antimicrobial activities (Gouda et al., 2010). Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives synthesized from related compounds have shown significant antitumor activity against specific cancer cell lines, highlighting its potential in anticancer drug development (Abdellatif et al., 2014).
Structural Analysis and Crystallography
Structural analysis and crystallography studies provide insights into the molecular geometry and interactions of such compounds. These investigations are fundamental for understanding the compound's reactivity and its interaction with biological targets. An example is the detailed structural elucidation of N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, a derivative, which aids in the rational design of molecules with improved biological activities (Kant et al., 2012).
Synthesis of Fluorinated Pyrazoles
The introduction of fluorine atoms into organic molecules is a common strategy to enhance their pharmacological properties. Studies involving direct trifluoromethylation of 1,3-dicarbonyl compounds have led to the synthesis of fluorinated pyrazoles, a class of compounds with potential medicinal applications. The compound of interest can serve as a precursor in these reactions, underscoring its utility in synthesizing fluorinated analogs with enhanced biological properties (Ohtsuka et al., 2012).
Properties
IUPAC Name |
1-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O2/c1-7-10(15)11(23(2)22-7)12(24)20-21-13(25)19-9-5-3-4-8(6-9)14(16,17)18/h3-6H,1-2H3,(H,20,24)(H2,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKITQRBQCTFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.